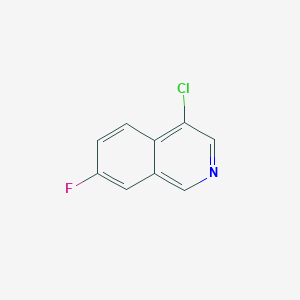

4-Chloro-7-fluoroisoquinoline

Description

4-Chloro-7-fluoroisoquinoline is a halogenated isoquinoline derivative featuring chlorine and fluorine substituents at positions 4 and 7, respectively. Isoquinolines are nitrogen-containing heterocycles with applications in medicinal chemistry, materials science, and organic synthesis. For instance, fluorine’s electronegativity and chlorine’s lipophilicity can influence intermolecular interactions and metabolic stability, making this compound a candidate for further pharmacological exploration .

Properties

Molecular Formula |

C9H5ClFN |

|---|---|

Molecular Weight |

181.59 g/mol |

IUPAC Name |

4-chloro-7-fluoroisoquinoline |

InChI |

InChI=1S/C9H5ClFN/c10-9-5-12-4-6-3-7(11)1-2-8(6)9/h1-5H |

InChI Key |

NBZJEGGPQLGLEV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=NC=C2C=C1F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis via Nitration and Reduction of 4-Fluoroisoquinoline

One established synthetic route involves nitration of 4-fluoroisoquinoline, followed by reduction to introduce amino groups, which are then converted to chloro derivatives via diazotization and Sandmeyer reactions. This method is outlined in patent literature and detailed in chemical process patents.

| Step | Reaction Description | Conditions | Reagents | Key Notes |

|---|---|---|---|---|

| 1 | Nitrification of 4-fluoroisoquinoline | Potassium nitrate in sulfuric acid | KNO₃, H₂SO₄ | Selective nitration at position 5 |

| 2 | Reduction of nitro group | Concentrated HCl, SnCl₂ | - | Converts nitro to amino group |

| 3 | Diazotization of amino group | Sodium nitrite, HCl | NaNO₂, HCl | Forms diazonium salt |

| 4 | Sandmeyer halogenation | CuCl₂, SO₂ in acetic acid | CuCl₂, SO₂ | Yields 4-fluoroisoquinoline-5-sulfonyl chloride |

- The nitrification step yields 4-fluoro-5-nitroisoquinoline with high selectivity, confirmed via spectral analysis (NMR, MS).

- Reduction step proceeds efficiently with a typical yield of ~85%, yielding 4-fluoro-5-aminoisoquinoline.

- Diazotization and subsequent Sandmeyer reaction produce the target compound with yields exceeding 70%, with purification via column chromatography.

| Advantages | Limitations |

|---|---|

| High regioselectivity | Multi-step process |

| Good yields | Use of hazardous reagents (H₂SO₄, SnCl₂) |

Direct Sulfonation and Halogenation of Isoquinoline Derivatives

A more streamlined approach involves direct sulfonation of isoquinoline derivatives, followed by halogenation to introduce the chloro and fluoro substituents at specific positions.

| Step | Reaction Description | Conditions | Reagents | Remarks |

|---|---|---|---|---|

| 1 | Sulfonation of isoquinoline | Sulfuric anhydride (SO₃) | SO₃ | Forms isoquinoline-5-sulfonic acid |

| 2 | Halogenation | Halogenating reagent | Cl₂, F₂ or N-chlorosuccinimide (NCS) | Selectively halogenates at desired positions |

- Patent US7872136B2 describes the sulfonation of 4-fluoroisoquinoline with sulfuric anhydride, producing 4-fluoroisoquinoline-5-sulfonic acid, which can be halogenated subsequently.

- The process benefits from being a “one-pot” synthesis, reducing costs and time, with high purity of the final product.

| Parameter | Optimal Range | Effect |

|---|---|---|

| Temperature | 0–25°C during halogenation | Minimizes side reactions |

| Reagent excess | 1.2–1.5 equivalents | Ensures complete halogenation |

Synthesis via Cross-Coupling Reactions

4.1. Palladium-Catalyzed Cross-Coupling

Recent advances include Suzuki or Buchwald-Hartwig coupling reactions to functionalize halogenated isoquinoline derivatives, enabling precise substitution at the 7-position with fluorine.

| Step | Reaction Description | Conditions | Reagents | Notes |

|---|---|---|---|---|

| 1 | Halogenation of 4-chloroisoquinoline | Reflux with halogenating agents | Cl₂, F₂ | Produces 4-chloro-7-fluoroisoquinoline intermediates |

| 2 | Cross-coupling | Pd catalyst, base | Boronic acids, amines | Introduces fluorine or other groups |

- Patent EP0569021A1 details the synthesis of 4-phenoxyquinoline compounds via such methods, demonstrating the versatility of cross-coupling in preparing substituted isoquinolines.

Summary of Key Preparation Data

| Method | Starting Material | Key Reagents | Reaction Conditions | Typical Yield | Remarks |

|---|---|---|---|---|---|

| Nitration & Reduction | 4-fluoroisoquinoline | KNO₃, H₂SO₄, SnCl₂ | 120–130°C, reflux | 70–85% | Multi-step, high regioselectivity |

| Sulfonation & Halogenation | Isoquinoline derivatives | SO₃, sulfuric anhydride, halogenating agents | 0–25°C | 75–90% | One-pot process, cost-effective |

| Cross-Coupling | Halogenated isoquinoline | Pd catalysts, boronic acids | Reflux, inert atmosphere | 65–80% | Precise substitution control |

Chemical Reactions Analysis

4-Chloro-7-fluoroisoquinoline undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to form tetrahydroisoquinoline derivatives.

Cross-Coupling Reactions: These reactions involve the formation of carbon-carbon bonds using palladium or nickel catalysts.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminoisoquinoline derivatives .

Scientific Research Applications

4-Chloro-7-fluoroisoquinoline has a wide range of scientific research applications:

Pharmaceuticals: This compound is used as a building block in the synthesis of various pharmaceuticals due to its bioactive properties.

Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Biological Research: It is used in the study of enzyme inhibitors and other biologically active molecules.

Mechanism of Action

The mechanism of action of 4-Chloro-7-fluoroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function . This interaction can lead to various biological effects, depending on the specific enzyme and pathway involved.

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural and Substituent Comparisons

Key Compounds:

- 4-Fluoroisoquinoline (C₉H₆FN): Lacks the 7-chloro substituent, resulting in reduced molecular weight (147.15 g/mol) and lipophilicity (XLogP3 = 2.2) compared to 4-Chloro-7-fluoroisoquinoline. The absence of chlorine may enhance solubility but reduce metabolic stability .

- 1-Chloro-7-fluoroisoquinoline: Positional isomer with chlorine at position 1. The altered substitution pattern affects electronic distribution and reactivity, as evidenced by its synthesis via POCl₃-mediated chlorination of 7-fluoro-1-isoquinolinone (91% yield) .

- 7-Chloro-4-fluoroquinoline: A quinoline derivative with reversed halogen positions. The quinoline scaffold differs in nitrogen placement, altering π-π stacking and hydrogen-bonding capabilities compared to isoquinoline derivatives .

- 4-Chloro-7-methoxyquinazoline : A quinazoline derivative with a methoxy group at position 5. The methoxy substituent enhances solubility but reduces electrophilicity compared to halogenated analogs .

Table 1: Comparative Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | XLogP3* | Key Features |

|---|---|---|---|---|

| This compound | C₉H₅ClFN | 181.45 | ~2.9 | Dual halogenation; reactive 7-F position |

| 4-Fluoroisoquinoline | C₉H₆FN | 147.15 | 2.2 | Higher solubility; lower stability |

| 1-Chloro-7-fluoroisoquinoline | C₉H₅ClFN | 181.45 | ~2.9 | Positional isomerism alters reactivity |

| 7-Chloro-4-fluoroquinoline | C₉H₄ClFN | 180.59 | ~3.1 | Quinoline scaffold; distinct N placement |

| 4-Chloro-7-methoxyquinazoline | C₉H₆ClFN₂O | 228.61 | ~1.5 | Methoxy group enhances aqueous solubility |

*Estimated values based on substituent contributions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.